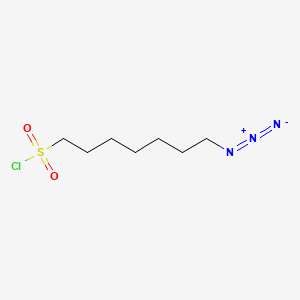![molecular formula C14H16O2 B6605065 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2166858-78-0](/img/structure/B6605065.png)
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (1-MPCA) is a bicyclic organic compound that is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It is a versatile compound that has been used in many different scientific fields, from organic synthesis to drug development.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been used in a number of scientific research applications, including organic synthesis, drug development, and the study of biological systems. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals. It has also been used as an intermediate in the synthesis of various natural products, such as terpenes. In addition, it has been used to study the structure and function of various biological systems, including enzymes and receptors.
Wirkmechanismus
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been shown to interact with various biological systems, including enzymes and receptors. It has been shown to bind to and activate certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the serotonin receptor 5-HT2A. The exact mechanism of action of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is still not fully understood, but it is thought to involve the binding of the compound to specific sites on the target proteins.
Biochemical and Physiological Effects
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450, and to interact with certain receptors, such as the serotonin receptor 5-HT2A. In addition, it has been shown to have an effect on the production of certain neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to obtain and is relatively stable in solution. However, it is important to note that 1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a highly reactive compound and should be handled with care. In addition, it is important to note that the compound has a number of potential side effects, including the inhibition of certain enzymes and the interaction with certain receptors.
Zukünftige Richtungen
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has a number of potential future directions. It could be used in the development of new pharmaceuticals, as well as in the study of biological systems. In addition, it could be used in the synthesis of other compounds, such as terpenes and other natural products. Finally, it could be used in the development of new analytical methods, such as mass spectrometry, to further study the structure and function of biological systems.
Synthesemethoden
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be synthesized via the Diels-Alder reaction of 4-methylphenyl vinyl ketone and cyclohexadiene in the presence of a Lewis acid catalyst. The reaction proceeds in a stereoselective manner, yielding the desired product in good yields. The reaction can be scaled up and is suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-2-4-11(5-3-9)14-7-10(8-14)6-12(14)13(15)16/h2-5,10,12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLNVWUXXALSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)
![(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-phenylcyclobutane-1-carboxylic acid](/img/structure/B6604991.png)
![3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604993.png)


![2-[4-(2,5-dichlorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B6605011.png)

![(2E)-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-enoic acid](/img/structure/B6605020.png)
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)

![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)